molecular formula C28H42N6O5S B1665044 AF-DX 384 CAS No. 118290-27-0

AF-DX 384

Cat. No.: B1665044
CAS No.: 118290-27-0
M. Wt: 574.7 g/mol
InChI Key: MZDYABXXPZNUCT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AF-DX 384 acts as a selective antagonist of the muscarinic acetylcholine receptors, with a high affinity for the M2 and M4 subtypes . The compound binds to these receptors and inhibits their activation by endogenous acetylcholine or other agonists . The binding affinity of this compound for the M2 receptor is higher than for the M4 receptor, with dissociation constants (Kd) of 1 nM and 2.2 nM, respectively . This selective binding is crucial for its role in biochemical reactions, as it allows researchers to specifically target and study the M2 and M4 receptors without affecting other muscarinic receptor subtypes .

Cellular Effects

This compound influences various cellular processes by blocking the activation of M2 and M4 muscarinic receptors . In neurons, this inhibition can lead to changes in cell signaling pathways, such as the reduction of G protein-coupled inwardly rectifying potassium (GIRK) channel activity . This effect can alter the resting membrane potential and neuronal excitability, impacting processes like neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to affect gene expression and cellular metabolism by modulating the activity of these receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes . By occupying the receptor’s binding site, this compound prevents the activation of the receptor by endogenous acetylcholine or other agonists . This inhibition can lead to a decrease in downstream signaling events, such as the activation of G proteins and subsequent intracellular signaling cascades . Additionally, this compound may interact with allosteric sites on the receptor, further modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable when stored at room temperature and can be used for up to 12 months . Its activity may decrease over time due to gradual degradation. In in vitro studies, this compound has been shown to maintain its inhibitory effects on muscarinic receptors for several hours, but prolonged exposure may lead to receptor desensitization and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits M2 and M4 receptor activity, leading to changes in neuronal excitability and neurotransmitter release . At higher doses, this compound may cause toxic or adverse effects, such as excessive inhibition of muscarinic receptors and disruption of normal physiological processes . These threshold effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with muscarinic acetylcholine receptors . The compound is metabolized in the liver and other tissues, where it undergoes enzymatic degradation . This metabolism can produce various metabolites, some of which may retain biological activity and contribute to the overall effects of the compound . The specific enzymes and cofactors involved in the metabolism of this compound are still being studied, but they likely include cytochrome P450 enzymes and other hepatic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound has low blood-brain barrier permeability, which limits its distribution to the central nervous system . It can still reach peripheral tissues and organs, where it binds to muscarinic receptors . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with muscarinic receptors on the cell membrane . Once bound to these receptors, the compound can influence receptor activity and downstream signaling pathways . Additionally, this compound may be subject to post-translational modifications or targeting signals that direct it to specific cellular compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF-DX 384 involves multiple steps, starting from the preparation of the piperidine and pyridobenzodiazepine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

AF-DX 384 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

AF-DX 384 has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It serves as a tool for studying the GABA receptor-ionophore complex and its role in neurotransmission.

    Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AF-DX 384 is unique due to its specific chemical structure, which allows for distinct interactions with the GABA receptor-ionophore complex. This uniqueness contributes to its potential therapeutic applications and research significance .

Properties

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYABXXPZNUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 56.2 g (0.1174 mol) of 5,11-dihydro-11-[[[2-[2-[(dipropylamino)methyl]-piperidin-1-yl]ethyl]amino]carbonyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one in a mixture of 100 ml of acetonitrile and 100 ml of ethyl acetate, a solution of 11.3 g (0.1176 mol) of methanesulphonic acid in 74 ml of acetonitrile was added dropwise whilst cooling with ice and stirring. After removal of the ice bath the mixture was heated to 70° C., 574 ml of acetic acid were added dropwise to the now clear solution, the mixture was inoculated with a crystal of the desired salt, left to cool to 40° C. and stirred for 2 hours at this temperature, then heated up to 50° C., 280 ml of ethyl acetate were again slowly added dropwise and after removal of the heating bath the mixture was stirred for 2 hours at ambient temperature, left to stand for 14 hours and finally the crystals formed were suction filtered. After washing with ethyl acetate and drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals were obtained, m.p. 165°-167° C.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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